十八烷基聚乙二醇醚

科学研究应用

辛基十二烷基醚因其独特的性质在科学研究中被广泛使用:

化学: 它被用作各种化学反应和过程中的表面活性剂,包括疏水性化合物的乳化和增溶.

生物学: 该化合物用于研究膜蛋白,因为它可以以类似天然状态增溶和稳定这些蛋白.

5. 作用机理

辛基十二烷基醚的作用机理归因于其两亲性。该化合物具有亲水的聚乙二醇链和疏水的十二烷基,使其能够与水和油两相相互作用。 这种性质使其能够增溶疏水性物质并稳定乳液 。 在生物系统中,它可以与膜蛋白相互作用,促进它们的提取和稳定 .

类似化合物:

- 五乙二醇单十二烷基醚

- 四乙二醇单辛基醚

- 九乙二醇单十二烷基醚

- 六乙二醇单十二烷基醚

- 十乙二醇单十二烷基醚

比较: 辛基十二烷基醚因其亲水和疏水特性的特定平衡而独一无二,这使其在增溶膜蛋白和稳定乳液方面特别有效。 与具有更少或更多乙二醇单元的类似物相比,它在许多应用中提供了最佳平衡,提供了更好的增溶和稳定性能 .

作用机制

Target of Action

Octaethylene glycol monododecyl ether, also known as Octaethyleneglycol monododecyl ether or 3,6,9,12,15,18,21,24-Octaoxahexatriacontan-1-ol, is a nonionic surfactant . Its primary targets are membrane-bound proteins . These proteins play crucial roles in various biological processes, including signal transduction, transport of molecules across the membrane, and cell adhesion .

Mode of Action

The compound’s mode of action is attributed to its amphiphilic nature , which includes a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic dodecyl group . This allows it to interact with both the hydrophilic and hydrophobic regions of membrane-bound proteins . It forms micelles in aqueous solutions, where the hydrophobic tails aggregate to shield themselves from the surrounding water molecules, while the hydrophilic PEG chains extend outward .

Biochemical Pathways

Octaethylene glycol monododecyl ether affects the biochemical pathways involving membrane-bound proteins. It is used for solubilizing and stabilizing integral membrane proteins while maintaining their native structure and function . This property makes it an invaluable tool in membrane protein research .

Pharmacokinetics

As a surfactant, it is known to enhance the solubility of other compounds, potentially affecting their bioavailability .

Result of Action

The compound’s action results in the solubilization and stabilization of membrane proteins . This can facilitate the study of these proteins in a native-like state, enabling researchers to better understand their structure and function .

Action Environment

The action of Octaethylene glycol monododecyl ether can be influenced by environmental factors such as temperature and pH. For instance, its critical micelle concentration (CMC), which is the concentration at which micelles start to form, is known to be 8×10 −5 M at 25 °C . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability .

生化分析

Biochemical Properties

Octaethylene glycol monododecyl ether plays a significant role in biochemical reactions, particularly in the extraction of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to solubilize the viral membrane of intact influenza virus . The nature of these interactions is based on the accumulation of Octaethylene glycol monododecyl ether molecules outside the membrane until the formation of micelles, leading to the extraction of membrane constituents .

Cellular Effects

The effects of Octaethylene glycol monododecyl ether on various types of cells and cellular processes are primarily related to its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with membrane-bound proteins .

Molecular Mechanism

The mechanism of action of Octaethylene glycol monododecyl ether at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects by solubilizing the viral membrane of intact influenza virus, thereby influencing the function of membrane-bound proteins .

准备方法

合成路线和反应条件: 辛基十二烷基醚是通过十二烷醇的乙氧基化合成。 该过程涉及在催化剂(通常为氢氧化钾或氢氧化钠)存在下,在受控温度和压力条件下,十二烷醇与环氧乙烷的反应 。该反应持续进行,直到所需数量的乙二醇单元添加到十二烷醇分子中。

工业生产方法: 在工业环境中,辛基十二烷基醚的生产遵循类似的乙氧基化过程,但规模更大。 反应在大型反应器中进行,其中对温度、压力和催化剂浓度进行精确控制,以确保产品质量一致 .

化学反应分析

反应类型: 辛基十二烷基醚主要进行醚和醇的典型反应。这些包括:

氧化: 羟基在强氧化条件下可以被氧化形成醛或羧酸。

还原: 该化合物可以被还原形成相应的烷烃或醇。

取代: 羟基可以参与亲核取代反应,形成各种衍生物.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 氯化亚砜或三溴化磷等试剂可用于取代反应.

主要形成的产物:

氧化: 形成十二烷酸或十二醛。

还原: 形成十二烷或十二烷醇。

取代: 形成十二烷基氯或十二烷基溴.

相似化合物的比较

- Pentaethylene glycol monododecyl ether

- Tetraethylene glycol monooctyl ether

- Nonaethylene glycol monododecyl ether

- Hexaethylene glycol monododecyl ether

- Decaethylene glycol monododecyl ether

Comparison: Octaethylene glycol monododecyl ether is unique due to its specific balance of hydrophilic and hydrophobic properties, which makes it particularly effective in solubilizing membrane proteins and stabilizing emulsions. Compared to its analogs with fewer or more ethylene glycol units, it offers an optimal balance for many applications, providing better solubilization and stabilization properties .

属性

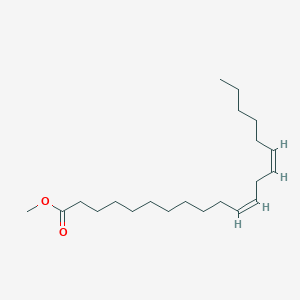

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58O9/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-19-21-34-23-25-36-27-28-37-26-24-35-22-20-33-18-16-31-14-12-29/h29H,2-28H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYELLDKEOUKVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184640 | |

| Record name | Dodecyloctaethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3055-98-9 | |

| Record name | C12E8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyloctaethyleneglycol monoether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyloctaethyleneglycol monoether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Octaethylene glycol monododecyl ether?

A1: The molecular formula of Octaethylene glycol monododecyl ether (C12E8) is C28H58O9, and its molecular weight is 526.77 g/mol.

Q2: Are there any available spectroscopic data for this compound?

A2: While the provided papers do not include specific spectroscopic data, Raman spectroscopy has been used to investigate the molecular conformations of tri- through octaethylene glycol monododecyl ethers in the solid state. [] The results confirmed that the conformation of the oxyethylene chain in these surfactants is fundamentally identical to the helical structure of poly(oxyethylene).

Q3: How does Octaethylene glycol monododecyl ether interact with proteins?

A3: C12E8 interacts with proteins by solubilizing them in aqueous solutions. Studies with band 3, an anion-exchange protein, showed that C12E8 prevents aggregation and helps maintain the protein's native structure. [] This interaction is crucial for various applications, including protein purification, crystallization, and functional studies.

Q4: Can Octaethylene glycol monododecyl ether be used to study enzyme kinetics?

A4: Yes, C12E8 has been used to study the kinetics of enzymes like sarcoplasmic reticulum Ca2+-ATPase. [] Researchers found that the detergent-solubilized monomer of the enzyme exhibited different kinetic properties compared to the membrane-bound form, highlighting the importance of considering the enzyme's environment in kinetic studies.

Q5: How does Octaethylene glycol monododecyl ether affect the properties of lipid membranes?

A5: C12E8 can solubilize lipids and modify the properties of lipid membranes. This characteristic makes it useful in studying membrane proteins, as it allows for their extraction and reconstitution into artificial membranes for functional analysis. [, ]

Q6: What is the role of Octaethylene glycol monododecyl ether in drug delivery systems?

A6: C12E8 can be employed in drug delivery systems due to its ability to form mixed micelles with other surfactants. This property enables the encapsulation and delivery of both hydrophilic and hydrophobic drugs. [] For example, C12E8-based mixed micelles have been investigated for their potential to solubilize and deliver poorly soluble drugs. []

Q7: Can Octaethylene glycol monododecyl ether be used to study the properties of nanoparticles?

A7: C12E8 can be used to study the properties of nanoparticles, specifically their impact on oil-water interfaces. Studies have shown that the presence of C12E8 at the interface can affect the migration and behavior of oil droplets in the presence of nanoparticles. []

Q8: How does the stability of Octaethylene glycol monododecyl ether vary under different conditions?

A9: The stability of C12E8 is dependent on factors like pH, temperature, and the presence of other chemicals. Studies have demonstrated that C12E8 is more stable under acidic conditions than alkaline conditions. [] Additionally, its stability can be affected by the presence of oxidizing agents or elevated temperatures.

Q9: How is Octaethylene glycol monododecyl ether used in computational chemistry and modeling?

A11: C12E8 is often incorporated into computational models to simulate its behavior in various systems. For instance, coarse-grained models of C12E8 have been developed to study its self-assembly behavior in solution, its interactions with other molecules, and its effects on interfacial properties. [, ]

Q10: How does the structure of Octaethylene glycol monododecyl ether, especially the length of the poly(oxyethylene) chain, affect its properties and applications?

A12: The length of the poly(oxyethylene) chain in C12E8 significantly influences its hydrophilic-lipophilic balance (HLB), which in turn affects its solubility, aggregation behavior, and interaction with other molecules. Studies have shown that longer poly(oxyethylene) chains generally lead to higher water solubility and a greater tendency to form micelles. []

Q11: What are some strategies to improve the stability, solubility, or bioavailability of formulations containing Octaethylene glycol monododecyl ether?

A13: The stability and bioavailability of formulations containing C12E8 can be enhanced by optimizing factors like pH, temperature, and the use of appropriate excipients. Adding co-solvents, cyclodextrins, or other surfactants can improve solubility. [] Furthermore, encapsulation techniques like liposomes or nanoparticles can enhance bioavailability.

Q12: What SHE regulations should be considered when working with Octaethylene glycol monododecyl ether?

A12: When working with C12E8, it's crucial to follow standard laboratory safety procedures, including wearing appropriate personal protective equipment (PPE), handling the chemical in a well-ventilated area, and disposing of it according to local regulations. Consult the material safety data sheet (MSDS) for detailed safety information.

Q13: Is there any information on the pharmacokinetics and pharmacodynamics of Octaethylene glycol monododecyl ether?

A13: The provided research papers primarily focus on the physicochemical properties and applications of C12E8, and do not contain specific data on its pharmacokinetics or pharmacodynamics.

Q14: Is there any information on the in vitro and in vivo efficacy of Octaethylene glycol monododecyl ether?

A14: The provided research papers do not contain data on the in vitro or in vivo efficacy of C12E8, as they primarily focus on its physicochemical properties and applications in various research contexts.

Q15: How does Octaethylene glycol monododecyl ether behave in mixed surfactant systems?

A17: C12E8 can form mixed micelles with other surfactants, both ionic and nonionic. [, , ] The properties of these mixed micelles, such as their size, shape, and critical micelle concentration (CMC), depend on the specific surfactants used and their relative concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)